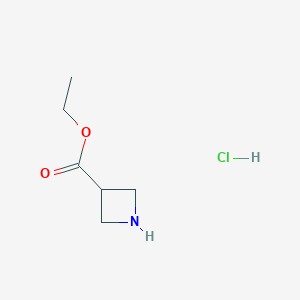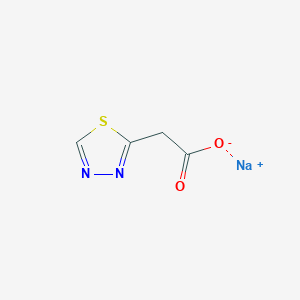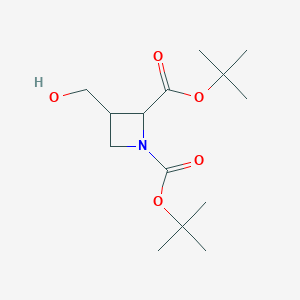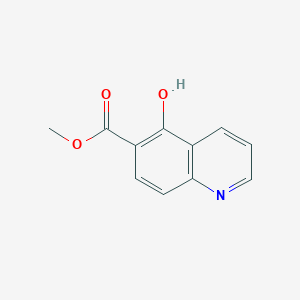
乙酰氮杂环丁烷-3-羧酸乙酯盐酸盐
描述
Ethyl azetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
科学研究应用
Ethyl azetidine-3-carboxylate hydrochloride has several scientific research applications, including:
作用机制
Target of Action
Ethyl azetidine-3-carboxylate hydrochloride is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In the context of ADCs, the compound serves as a linker between the antibody and the cytotoxic drug . In PROTACs, it acts as a linker between a ligand for an E3 ubiquitin ligase and a ligand for the target protein .
Mode of Action
As a non-cleavable linker in ADCs, Ethyl azetidine-3-carboxylate hydrochloride connects the antibody to the cytotoxic drug . The ADC then binds to the target antigen on the cancer cell surface, gets internalized, and releases the cytotoxic drug within the cell . As a linker in PROTACs, it connects two different ligands, leading to the degradation of the target protein .
Biochemical Pathways
In the context of adcs and protacs, the compound plays a crucial role in the intracellular ubiquitin-proteasome system .
Pharmacokinetics
As a linker in adcs and protacs, its bioavailability would be largely determined by the properties of the antibody or ligands it is attached to .
Result of Action
The molecular and cellular effects of Ethyl azetidine-3-carboxylate hydrochloride are primarily seen in its role as a linker in ADCs and PROTACs. In ADCs, it enables the targeted delivery of cytotoxic drugs to cancer cells . In PROTACs, it facilitates the degradation of specific target proteins .
生化分析
Biochemical Properties
Ethyl azetidine-3-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates and PROTACs. As a non-cleavable linker, it forms stable covalent bonds with antibodies and target proteins, facilitating the delivery of cytotoxic agents to specific cells . This compound interacts with various enzymes and proteins, including E3 ubiquitin ligases, which are involved in the ubiquitin-proteasome system . The interaction between ethyl azetidine-3-carboxylate hydrochloride and these biomolecules is essential for the selective degradation of target proteins, making it a valuable tool in precision medicine .
Cellular Effects
Ethyl azetidine-3-carboxylate hydrochloride has significant effects on various types of cells and cellular processes. By acting as a linker in antibody-drug conjugates and PROTACs, it influences cell function by facilitating the targeted delivery of cytotoxic agents and promoting the degradation of specific proteins . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of target proteins and enzymes . The precise effects of ethyl azetidine-3-carboxylate hydrochloride on cellular processes depend on the specific context and the target proteins involved.
Molecular Mechanism
The molecular mechanism of ethyl azetidine-3-carboxylate hydrochloride involves its role as a non-cleavable linker in the synthesis of antibody-drug conjugates and PROTACs. This compound forms stable covalent bonds with antibodies and target proteins, facilitating the delivery of cytotoxic agents and promoting the degradation of specific proteins . The binding interactions between ethyl azetidine-3-carboxylate hydrochloride and biomolecules, such as E3 ubiquitin ligases, are crucial for its function . These interactions lead to the selective degradation of target proteins, which can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl azetidine-3-carboxylate hydrochloride can change over time. This compound is known for its stability, which allows it to maintain its activity over extended periods . Factors such as storage conditions and the presence of other chemicals can influence its stability and degradation . Long-term studies have shown that ethyl azetidine-3-carboxylate hydrochloride can have sustained effects on cellular function, particularly in the context of antibody-drug conjugates and PROTACs .
Dosage Effects in Animal Models
The effects of ethyl azetidine-3-carboxylate hydrochloride can vary with different dosages in animal models. At lower doses, this compound can effectively promote the degradation of target proteins and facilitate the targeted delivery of cytotoxic agents . At higher doses, it may exhibit toxic or adverse effects, depending on the specific context and the target proteins involved . Studies in animal models have shown that there are threshold effects for the activity of ethyl azetidine-3-carboxylate hydrochloride, and careful dosage optimization is necessary to achieve the desired outcomes .
Metabolic Pathways
Ethyl azetidine-3-carboxylate hydrochloride is involved in various metabolic pathways, particularly those related to the ubiquitin-proteasome system . This compound interacts with enzymes and cofactors involved in protein degradation, such as E3 ubiquitin ligases . By modulating the activity of these enzymes, ethyl azetidine-3-carboxylate hydrochloride can influence metabolic flux and metabolite levels, leading to changes in cellular function and gene expression .
Transport and Distribution
Within cells and tissues, ethyl azetidine-3-carboxylate hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects . The transport and distribution of ethyl azetidine-3-carboxylate hydrochloride are essential for its function as a linker in antibody-drug conjugates and PROTACs .
Subcellular Localization
The subcellular localization of ethyl azetidine-3-carboxylate hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular structures, where it interacts with target proteins and enzymes to exert its effects . The precise localization of ethyl azetidine-3-carboxylate hydrochloride is crucial for its activity and function in biochemical reactions and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl azetidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 3-aminopropanoate with a suitable reagent to form the azetidine ring. One common method includes the cyclization of ethyl 3-aminopropanoate using a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of ethyl azetidine-3-carboxylate hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Ethyl azetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or carboxylic acids .
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different reactivity and applications.
3-Azetidinone: A related compound with a carbonyl group at the 3-position, used in different synthetic applications.
Uniqueness
Ethyl azetidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical properties and reactivity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
属性
IUPAC Name |
ethyl azetidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQFZRLGHCCPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660912 | |
| Record name | Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405090-31-5 | |
| Record name | 3-Azetidinecarboxylic acid, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405090-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl azetidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)
![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)




![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1451265.png)

![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B1451274.png)
